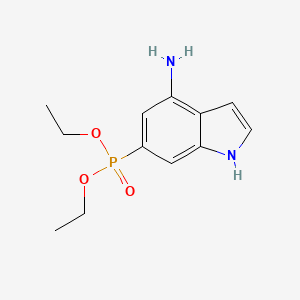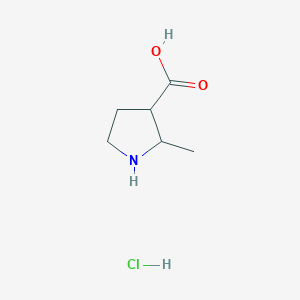
2-Methylpyrrolidine-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “2-Methylpyrrolidine-3-carboxylic acid hydrochloride” is C6H12ClNO2 . The InChI code is 1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder. It has a molecular weight of 165.62 . More specific physical and chemical properties might be found in specialized chemical literature or databases.Applications De Recherche Scientifique
Synthesis Applications
2-Methylpyrrolidine-3-carboxylic acid hydrochloride is utilized in various synthesis processes. For instance, it is used in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a compound synthesized from ACLH· HCl through condensation, N-alkylation, and hydrolysis (Cheng, 2005). Additionally, it is employed in the synthesis of cefepime hydrochloride from 7-ACA, an important process in pharmaceuticals (Feng, 2002).
Analytical Chemistry
In analytical chemistry, derivatives of this compound, like 2-(2-Aminoethyl)-1-methylpyrrolidine, are used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Asymmetric Synthesis
It's also significant in the asymmetric synthesis of various compounds. An example includes the enantiomers of a quinolonecarboxylic acid class of antibacterial agents, where the S-(+) enantiomer showed more activity against aerobic and anaerobic bacteria (Rosen et al., 1988).
Catalysis
This compound plays a role in catalysis as well. It has been used in densely substituted L-Proline Esters as catalysts for asymmetric Michael additions of ketones to nitroalkenes, an important reaction in organic chemistry (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Oxidation Processes
In oxidation processes, a derivative, N-methylpyrrolidin-2-one hydrotribromide (MPHT), has been found efficient for the oxidation of aromatic aldehydes to carboxylic acids using hydrogen peroxide as an oxidant (Joseph, Jain, & Sain, 2007).
Tautomerism Studies
Research into the tautomerism of related compounds, such as N-butyl-4(2)-methoxycarbonyl-pyrrolid-3-ones and their hydrochlorides, provides insights into the behavior of these compounds in different solvents and environments (Arbuzov et al., 1972).
Safety and Hazards
The safety information for “2-Methylpyrrolidine-3-carboxylic acid hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-methylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMWNOXWBQBPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



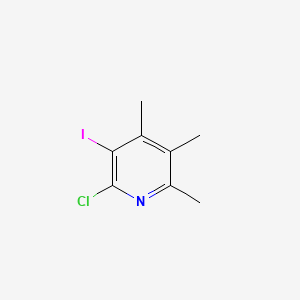
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)



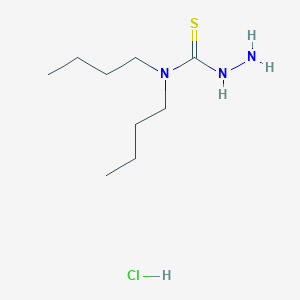
![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)
![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)](/img/structure/B1436151.png)
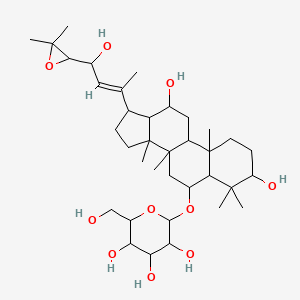
![2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B1436154.png)


